(2S,3R,4R,5R,6S)-2-Methyl-6-(p-tolylthio)tetrahydro-2H-pyran-3,4,5-triol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,3R,4R,5R,6S)-2-Methyl-6-(p-tolylthio)tetrahydro-2H-pyran-3,4,5-triol is a complex organic compound characterized by its unique stereochemistry and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R,4R,5R,6S)-2-Methyl-6-(p-tolylthio)tetrahydro-2H-pyran-3,4,5-triol typically involves multiple steps, starting from readily available precursors. One common method involves the protection of hydroxyl groups, followed by the introduction of the p-tolylthio group through nucleophilic substitution reactions. The stereochemistry is controlled through the use of chiral catalysts or starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(2S,3R,4R,5R,6S)-2-Methyl-6-(p-tolylthio)tetrahydro-2H-pyran-3,4,5-triol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the p-tolylthio group to a thiol or other reduced forms.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution can produce a variety of ethers or esters.
Scientific Research Applications
(2S,3R,4R,5R,6S)-2-Methyl-6-(p-tolylthio)tetrahydro-2H-pyran-3,4,5-triol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2S,3R,4R,5R,6S)-2-Methyl-6-(p-tolylthio)tetrahydro-2H-pyran-3,4,5-triol involves its interaction with specific molecular targets. The p-tolylthio group can interact with hydrophobic pockets in proteins, while the hydroxyl groups can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(2S,3R,4S,5S,6R)-2-(4-chloro-3-(4-ethoxybenzyl)phenyl)-6-(hydroxymethyl)-2-methoxytetrahydro-2H-pyran-3,4,5-triol: This compound has a similar tetrahydropyran ring but different substituents, leading to different chemical and biological properties.
(2R,3R,4R,5S,6S)-2-(acetoxymethyl)-6-(4-chloro-3-(4-methoxybenzyl)phenyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate: Another similar compound with different functional groups that affect its reactivity and applications.
Uniqueness
The uniqueness of (2S,3R,4R,5R,6S)-2-Methyl-6-(p-tolylthio)tetrahydro-2H-pyran-3,4,5-triol lies in its specific stereochemistry and the presence of the p-tolylthio group, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C13H18O4S |
---|---|
Molecular Weight |
270.35 g/mol |
IUPAC Name |
(2S,3R,4R,5R,6S)-2-methyl-6-(4-methylphenyl)sulfanyloxane-3,4,5-triol |
InChI |
InChI=1S/C13H18O4S/c1-7-3-5-9(6-4-7)18-13-12(16)11(15)10(14)8(2)17-13/h3-6,8,10-16H,1-2H3/t8-,10-,11+,12+,13-/m0/s1 |
InChI Key |
YTIBUZYMGMZLLX-FXAPSIEYSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)SC2=CC=C(C=C2)C)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)SC2=CC=C(C=C2)C)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.